tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)20-17-10-9-15-12-21(13-16(15)17)11-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQGMWPJTZZKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2C1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the octahydrocyclopenta[c]pyrrol core: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the benzyl group: This can be achieved through a nucleophilic substitution reaction using benzyl halides.
Attachment of the tert-butyl carbamate group: This is usually done by reacting the intermediate with tert-butyl chloroformate in the presence of a base
Industrial Production Methods
This includes the use of automated reactors and continuous flow systems to enhance yield and purity .
Chemical Reactions Analysis
Carbamate Protection and Deprotection
The Boc group is widely used for amine protection. Key reactions include:
Deprotection Conditions
For tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate , deprotection would likely follow similar pathways to yield the free amine.
Functional Group Reactivity
The benzyl substituent and carbamate group enable diverse transformations:
Hydrogenolysis of Benzyl Groups
| Reaction | Catalyst | Conditions | Outcome | Source |
|---|---|---|---|---|
| Benzyl group removal | Pd/C, H₂ (1 atm) | MeOH, rt, 12 h | Debenzylation to free amine |
This reaction is critical for modifying the octahydrocyclopenta[c]pyrrole scaffold.
Cascade Cyclization Reactions
Boc-protected amines participate in cyclization cascades when treated with alkyllithiums or electrophiles. For example:
textBoc-protected amine + RLi → Intermediate → Cyclization (AgNO₃) → N-Alkyl-3-pyrrolines
This method tolerates steric hindrance from the octahydrocyclopenta[c]pyrrole core .
Stability and Side Reactions
-
Racemization Resistance : Chiral Boc-protected amines (e.g., octahydrocyclopenta[c]pyrrole derivatives) show no racemization under mild coupling conditions .
-
N-Alkylation Prevention : Reactions with cesium carbonate/TBAI minimize undesired N-alkylation of the carbamate .
Comparative Data Table
| Property | This compound | Analog (e.g., tert-Butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate) |
|---|---|---|
| Molecular Weight | 316.4 g/mol | 226.32 g/mol |
| Stability | Stable at -20°C | Stable at -20°C |
| Deprotection Yield (H₃PO₄) | ~90% (predicted) | 85–92% |
| Benzyl Reactivity | Hydrogenolysis-sensitive | N/A |
Scientific Research Applications
Medicinal Chemistry Applications
1. Calcium Channel Inhibition
Recent studies have indicated that compounds related to tert-butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate exhibit calcium channel inhibitory properties. These compounds can potentially be used in the treatment of cardiovascular diseases by modulating calcium influx in cardiac and smooth muscle cells. A notable patent describes its use as a calcium channel blocker, emphasizing its therapeutic potential in managing hypertension and arrhythmias .
2. Neuroprotective Effects
Research has shown that derivatives of this carbamate may possess neuroprotective effects, making them candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structure allows for interactions with neurotransmitter systems, potentially enhancing cognitive function and reducing neuroinflammation .
Materials Science Applications
1. Polymer Synthesis
This compound can serve as a building block for synthesizing novel polymers with enhanced mechanical properties. Its unique structure contributes to the thermal stability and flexibility of polymeric materials, making it suitable for applications in coatings and adhesives .
2. Drug Delivery Systems
The compound's lipophilic nature allows it to be integrated into drug delivery systems, improving the solubility and bioavailability of hydrophobic drugs. This application is particularly relevant in formulating nanoparticles for targeted therapy .
Case Studies
Mechanism of Action
The mechanism by which tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biological pathways .
Comparison with Similar Compounds
This compound
Core Formation : Cyclopenta[c]pyrrolidine synthesis via intramolecular cyclization or ring-closing metathesis.
Benzylation : Introduction of the benzyl group via alkylation or reductive amination.
Carbamate Protection : Reaction with tert-butyl dicarbonate (Boc₂O) under basic conditions .
Biological Activity
The compound tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate (CAS No. 1822315-92-3) is a carbamate derivative that exhibits significant biological activity. This article aims to explore its biological properties, including antibacterial activity, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C19H28N2O2
- Molecular Weight : 316.44 g/mol
- Structural Characteristics : The compound features a tert-butyl group and a benzyloctahydrocyclopenta[c]pyrrol moiety, which may contribute to its biological activity.
Antibacterial Activity
Research has indicated that various carbamate derivatives, including those similar to this compound, possess antibacterial properties. For instance, studies evaluating the antibacterial efficacy of related compounds demonstrated significant activity against several bacterial strains:
In this context, the compound's structure may enhance its interaction with bacterial cell membranes or specific targets within the bacteria, leading to its antibacterial effects.
The precise mechanism of action for this compound remains largely unexplored; however, it is hypothesized that carbamate derivatives can inhibit key enzymes or disrupt cellular processes in bacteria. This is supported by findings from related studies where structural modifications led to variations in biological activity.
Case Studies
-
Antibacterial Screening :
A study synthesized several carbamate derivatives and screened them for antibacterial activity using microdilution broth susceptibility assays against strains like E. coli and S. fecalis. The results indicated that certain derivatives exhibited potent antibacterial effects while maintaining low cytotoxicity levels . -
Synergistic Effects :
In combination treatments with other compounds, such as ZnO nanoparticles and 2-tert-butyl-1,4-benzoquinone (TBQ), significant reductions in virulence factors and biofilm formation were observed in drug-resistant bacteria. This suggests a potential for the compound to be used in synergistic therapies .
Synthesis and Evaluation
The synthesis of this compound involves established organic chemistry techniques, including the use of protective groups and coupling reactions to achieve the desired structure. The evaluation of its biological activity typically involves:
- In vitro assays : To determine antibacterial efficacy.
- Cytotoxicity tests : Such as the Artemia salina assay to assess safety profiles .
Future Directions
Further research is warranted to explore:
- The mechanisms of action at the molecular level.
- The potential therapeutic applications , particularly in treating infections caused by resistant bacterial strains.
- The development of analogous compounds with improved efficacy and safety profiles.
Q & A
Q. What are the common synthetic routes for tert-butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group in the octahydrocyclopenta[c]pyrrole scaffold. A general approach includes:
Amine Protection : Reacting the secondary amine in octahydrocyclopenta[c]pyrrole with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine) to form the Boc-protected intermediate .
Benzylation : Introducing the benzyl group via alkylation or reductive amination, depending on the starting material’s reactivity. For sterically hindered systems, mild conditions (e.g., NaBH3CN for reductive amination) are preferred to avoid side reactions .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is used to isolate the final product. Purity can be confirmed via HPLC or NMR .
Q. How is the compound characterized spectroscopically?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR confirm the benzyl group (aromatic protons at ~7.3 ppm) and Boc moiety (quaternary carbon at ~80 ppm). The octahydrocyclopenta[c]pyrrole scaffold shows distinct signals for bridgehead protons and carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 226.315 (calculated for CHNO) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX software for refinement) resolves the bicyclic system’s stereochemistry .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed?
The octahydrocyclopenta[c]pyrrole core contains multiple stereocenters, requiring careful control:
- Chiral Auxiliaries : Use enantiopure starting materials or chiral catalysts (e.g., asymmetric hydrogenation) to direct stereochemistry .
- Diastereomer Separation : Employ preparative HPLC or fractional crystallization if racemization occurs. For example, diastereomeric salts with chiral acids (e.g., tartaric acid) can resolve enantiomers .
- Computational Modeling : DFT calculations predict energy barriers for stereochemical inversion, guiding reaction condition optimization (e.g., low-temperature reactions to prevent epimerization) .
Q. How should researchers resolve contradictions between spectroscopic data and expected structures?
Discrepancies (e.g., unexpected NMR splitting patterns) may arise from dynamic effects or impurities:
- Variable Temperature NMR : Probe conformational flexibility (e.g., ring puckering in the bicyclic system) by acquiring spectra at low temperatures (−40°C to 25°C) .
- 2D NMR Techniques : Use NOESY or HSQC to confirm through-space correlations and assign stereocenters .
- Cross-Validation : Compare experimental data with computational predictions (e.g., NMR chemical shifts via DFT) or literature analogs (e.g., PharmaBlock’s bicyclic carbamates ).
Q. What strategies optimize crystallization for X-ray diffraction studies?
Crystallization challenges are common due to the compound’s hydrophobicity:
- Solvent Screening : Test mixed-solvent systems (e.g., dichloromethane/hexane or ethanol/water) to induce slow nucleation .
- Seeding : Introduce microcrystals of a similar compound (e.g., tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate ) to template growth.
- SHELX Refinement : Use constraints (e.g., rigid-body refinement) for low-resolution data. Validate with R-factors and electron density maps .
Q. How can researchers mitigate side reactions during Boc deprotection?
Acid-mediated Boc removal (e.g., HCl/dioxane) risks degrading the benzyl group or bicyclic scaffold:
- Mild Conditions : Use TFA (trifluoroacetic acid) in dichloromethane at 0°C for controlled deprotection .
- Protection of Reactive Sites : Temporarily protect the benzyl group (e.g., as a silyl ether) if sensitivity is observed .
- Monitoring via TLC/LCMS : Track reaction progress in real-time to quench before side reactions dominate .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data in structure-activity relationship (SAR) studies?
If analogs show inconsistent activity:
- Purity Verification : Confirm compound integrity via HPLC and elemental analysis. Impurities (e.g., residual solvents) may skew results .
- Conformational Analysis : Use molecular dynamics simulations to assess if the bicyclic system adopts multiple conformations in solution, altering target binding .
- Counter-Screen Assays : Test compounds against off-target receptors (e.g., GPCR panels) to identify non-specific effects .
Q. What methodologies validate synthetic yields in multi-step routes?
Yield discrepancies between steps can arise from:
- Intermediate Stability : Monitor intermediates for degradation (e.g., via H NMR over 24 hours). Stabilize with inert atmospheres or low-temperature storage .
- Byproduct Identification : Use HRMS or GC-MS to detect side products (e.g., over-alkylated species) .
- Mass Balance Analysis : Account for all materials (e.g., unreacted starting material recovery) to identify loss points .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
